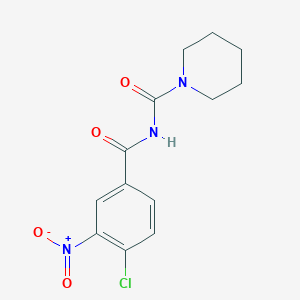

1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)-

Description

1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- is a piperidine-derived carboxamide featuring a 4-chloro-3-nitrobenzoyl substituent. The 4-chloro-3-nitrobenzoyl group is electron-withdrawing, which may enhance reactivity and influence binding interactions in biological systems .

Properties

CAS No. |

680212-56-0 |

|---|---|

Molecular Formula |

C13H14ClN3O4 |

Molecular Weight |

311.72 g/mol |

IUPAC Name |

N-(4-chloro-3-nitrobenzoyl)piperidine-1-carboxamide |

InChI |

InChI=1S/C13H14ClN3O4/c14-10-5-4-9(8-11(10)17(20)21)12(18)15-13(19)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,18,19) |

InChI Key |

LNLLPQBLUPTBIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- typically involves the reaction of piperidine with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro substituents play a crucial role in its binding affinity and activity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

Key Compounds :

- Methyl N-(4-chloro-3-nitrobenzoyl)-N-2-pyridinyl-β-alaninate (): Shares the 4-chloro-3-nitrobenzoyl moiety but incorporates a pyridinyl-β-alaninate ester. The pyridine ring may improve solubility or metal coordination compared to the parent compound.

- N-(4-Chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide (): Features a triazolopyridazine group, which introduces additional hydrogen-bonding sites and conformational rigidity.

Table 1: Structural and Physicochemical Comparisons

*Molecular formula for the target compound is inferred from nomenclature.

Piperidinecarboxamides with Therapeutic Relevance

- BIBN4096BS (): A potent CGRP receptor antagonist with a trifluoroethyl group. Its piperidinecarboxamide core is substituted with a quinazolinyl group, enabling high selectivity for neurological targets .

- MK0974 (): Features a difluorophenyl group and imidazopyridinone, highlighting the role of fluorination in metabolic stability and bioavailability.

Table 2: Pharmacological Activity of Selected Analogs

Heterocyclic Variations

- N-(4-((5-methyl-6-nitro-2-pyrazinyl)oxy)-3-chlorophenyl)-1-pyrrolidinecarboxamide (): Replaces piperidine with pyrrolidine, reducing ring size and increasing conformational flexibility. This may alter binding kinetics in enzyme inhibition .

Key Research Findings

- Thermodynamic Stability : Piperidinecarboxamides with bulky substituents (e.g., iodophenyl in Compound 25) exhibit improved thermal stability compared to smaller halogens (e.g., bromo in Compound 43) .

Biological Activity

1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound features a piperidine ring substituted with a 4-chloro-3-nitrobenzoyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Antibacterial Activity

Research indicates that compounds similar to 1-Piperidinecarboxamide exhibit notable antibacterial properties. For instance, studies have shown that derivatives containing piperidine moieties demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds can be attributed to their ability to inhibit bacterial growth through various mechanisms, including interference with cell wall synthesis and enzyme inhibition.

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown significant inhibitory activity against acetylcholinesterase (AChE) and urease. AChE plays a crucial role in neurotransmitter regulation and is a target for drugs treating Alzheimer's disease . Urease inhibition is particularly relevant in managing conditions like peptic ulcers and kidney stones .

The mechanisms through which 1-Piperidinecarboxamide exerts its biological effects involve interactions at the molecular level with specific enzymes and receptors:

- AChE Inhibition : By binding to the active site of AChE, this compound can prevent the breakdown of acetylcholine, thereby enhancing cholinergic signaling.

- Urease Inhibition : The structural components of the compound may mimic substrates or transition states of urease, leading to competitive inhibition.

Study on Antibacterial Properties

A study synthesized several piperidine derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that certain compounds exhibited IC50 values significantly lower than standard reference drugs, suggesting a robust antibacterial potential .

Enzyme Inhibition Assays

In another study focused on enzyme inhibition, various piperidine derivatives were tested for their ability to inhibit AChE and urease. The most active compounds showed IC50 values in the low micromolar range, indicating strong enzyme inhibition capabilities .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.